Diosmetin-3-O-glucuronide
Overview
Description
Diosmetin-3-O-β-D-Glucuronide is a metabolite of Diosmetin . Diosmetin is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections . It is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to conjugates .
Synthesis Analysis
Upon oral intake, diosmin is hydrolyzed into its aglycone diosmetin by intestinal bacteria and absorbed through the intestinal wall . In the systemic circulation, diosmetin is first enzymatically esterified to diosmetin-3-O-glucuronide , which is the major circulating metabolite found in human plasma and urine .Chemical Reactions Analysis
Diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin-3-O-glucuronide was identified as a major circulating metabolite of diosmetin in plasma and in urine .Scientific Research Applications
1. Anti-Inflammatory and Antioxidant Effects in Dermatology
- Summary of Application: Diosmetin-3-O-β-d-Glucuronide, the main metabolite of Diosmin, has been studied for its anti-inflammatory and antioxidant effects using human skin explants . The study aimed to investigate these effects in the context of chronic venous disease (CVD) symptoms .
- Methods of Application: The human skin explants were exposed to substance P (inflammation model) or UVB irradiation (oxidative model) and to five Diosmetin-3-O-β-d-Glucuronide concentrations . Inflammation was evaluated through interleukin-8 (IL-8) secretion measurements and capillary dilation observation, and oxidation was evaluated by measuring the hydrogen peroxide levels and observing cyclobutane pyrimidine dimers (CPDs) .
- Results: Diosmetin-3-O-β-d-Glucuronide induced a significant decrease in IL-8 secretions, with a maximal effect at 2700 pg/mL (−49.6%), and it reduced the proportion of dilated capillaries and the mean luminal cross-sectional area . In UVB-irradiated fragments, it induced a significant decrease in hydrogen peroxide production and in the number of CPD-positive cells, reaching a maximal effect at the concentration of 2700 pg/mL (−48.6% and −52.0%, respectively) .
2. Pharmacological Effects in Drug Metabolism and Pharmacokinetics
- Summary of Application: Diosmin, a flavone glycoside derived from hesperidin and found in citrus fruits, is converted to Diosmetin after oral administration, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models .
- Methods of Application: The pharmacological effects of Diosmin have been investigated in several in vitro and in vivo studies .
- Results: Diosmin has demonstrated multiple desirable properties in several clinical studies . Moreover, toxicological studies showed that Diosmin has a favorable safety profile .
3. Antioxidant Activity
- Summary of Application: The antioxidant activity of diosmetin and its glycosylated forms has been analyzed in cell models and as the main responsible of the antioxidant activity in complex matrices or extracts .
- Methods of Application: The antioxidant activity was evaluated using cell models and complex matrices or extracts .
- Results: Diosmetin-3-O-β-d-Glucuronide showed significant antioxidant activity in the tested models .
4. Protective Role in Chronic Venous Disease (CVD) Pathophysiology
- Summary of Application: This study focused on the protective role of diosmetin-3-O-β-D-glucuronide against two contributors in the pathophysiology of CVD, i.e., inflammation and oxidative stress .
- Methods of Application: The study used models of inflammation and oxidative stress to evaluate the effects of diosmetin-3-O-β-D-glucuronide .
- Results: Diosmetin-3-O-β-D-glucuronide showed protective effects against inflammatory and oxidative stress affecting the vascular system in CVD pathophysiology .
5. Confirmation of Diosmetin-3-O-glucuronide as Major Metabolite of Diosmin
- Summary of Application: Diosmin is extensively converted to the aglicone diosmetin by intestinal bacteria and absorbed as such in the organism . This study confirmed Diosmetin-3-O-glucuronide as the major metabolite of Diosmin in humans .
- Methods of Application: The study used micro liquid chromatography mass spectrometry and ion mobility mass spectrometry to confirm the metabolite .
- Results: The study confirmed that Diosmetin-3-O-glucuronide is the major metabolite of Diosmin in humans .
6. Antioxidant Activity in Complex Matrices or Extracts
- Summary of Application: The antioxidant activity of diosmetin and its glycosylated forms has been analyzed in cell models and as the main responsible of the antioxidant activity in complex matrices or extracts .
- Methods of Application: The antioxidant activity was evaluated using cell models and complex matrices or extracts .
- Results: Diosmetin-3-O-β-d-Glucuronide showed significant antioxidant activity in the tested models .
Safety And Hazards
Future Directions
The methods developed for the determination of diosmetin, free and after enzymatic deconjugation, and of its potential glucuronide metabolites from human plasma and urine were applied to a pharmacokinetic study with diosmin . This could pave the way for future research into the pharmacokinetics and therapeutic potential of Diosmetin-3-O-glucuronide.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVKLJSQQBZTF-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosmetin-3-O-glucuronide |
Citations
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